molecular formula C9H18Si B11764336 Cyclopenta-1,3-diene; tetramethylsilane

Cyclopenta-1,3-diene; tetramethylsilane

Cat. No.: B11764336
M. Wt: 154.32 g/mol
InChI Key: LWVXLJFZZFMNLJ-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene and tetramethylsilane are two distinct chemical compounds. Cyclopenta-1,3-diene is a colorless liquid with a strong and unpleasant odor, often used as a precursor in the production of cyclopentadienyl-based catalysts. Tetramethylsilane, on the other hand, is a silicon-containing compound commonly used as a reference standard in nuclear magnetic resonance spectroscopy.

Preparation Methods

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is typically obtained from coal tar and by steam cracking of naphtha. The dimer, dicyclopentadiene, is cracked by heating to around 180°C to yield the monomer, cyclopenta-1,3-diene . Industrial production involves the dehydrogenation of cyclopentene or cyclopentane using catalysts such as active alumina, chromium oxide, and potassium oxide at high temperatures and pressures .

Tetramethylsilane

Tetramethylsilane is synthesized by the reaction of chlorotrimethylsilane with methyl lithium. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. Industrial production involves the reaction of silicon tetrachloride with methyl chloride in the presence of a catalyst such as copper to produce tetramethylsilane.

Chemical Reactions Analysis

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene undergoes various chemical reactions, including:

Common reagents include butadiene for Diels-Alder reactions and hydrogen gas for hydrogenation. Major products include cyclohexene derivatives and cyclopentene.

Tetramethylsilane

Tetramethylsilane is relatively inert and does not undergo many chemical reactions. It is primarily used as a reference standard in nuclear magnetic resonance spectroscopy due to its chemical stability.

Scientific Research Applications

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is widely used in the synthesis of cyclopentadienyl-based catalysts, which are essential in various organic transformations . It is also used in the production of ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Tetramethylsilane

Tetramethylsilane is extensively used as a reference standard in nuclear magnetic resonance spectroscopy. Its chemical stability and distinct chemical shift make it an ideal internal standard for calibrating chemical shifts in proton and carbon-13 nuclear magnetic resonance spectra.

Mechanism of Action

Cyclopenta-1,3-diene

Cyclopenta-1,3-diene acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives through a concerted mechanism involving the formation of a six-membered ring transition state . In hydrogenation reactions, it undergoes addition of hydrogen atoms to the double bonds, converting it to cyclopentene.

Tetramethylsilane

Tetramethylsilane does not have a specific mechanism of action as it is chemically inert. Its primary function is to serve as a reference standard in nuclear magnetic resonance spectroscopy.

Comparison with Similar Compounds

Cyclopenta-1,3-diene

Similar compounds include:

Cyclopenta-1,3-diene is unique due to its ability to undergo Diels-Alder reactions, forming cyclohexene derivatives, which are not possible with cyclopentene.

Tetramethylsilane

    Trimethylsilane: A silicon-containing compound with similar chemical stability.

    Hexamethyldisilane: Another silicon-containing compound used in nuclear magnetic resonance spectroscopy.

Tetramethylsilane is unique due to its distinct chemical shift in nuclear magnetic resonance spectroscopy, making it an ideal reference standard.

Properties

Molecular Formula

C9H18Si

Molecular Weight

154.32 g/mol

IUPAC Name

cyclopenta-1,3-diene;tetramethylsilane

InChI

InChI=1S/C5H6.C4H12Si/c1-2-4-5-3-1;1-5(2,3)4/h1-4H,5H2;1-4H3

InChI Key

LWVXLJFZZFMNLJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C.C1C=CC=C1

Origin of Product

United States

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